Research and supply challenge: unsaturated fatty nitriles cause oxidative degradation and complex catalysis; free stearic acid corrodes metals. Stearonitrile (CAS 638-65-3) is a stable C18 saturated nitrile that resolves these issues. - Enables >97% selective hydrogenation to high-purity stearylamine using standard Ni/Co catalysts, avoiding double-bond side reactions. - Melting point 38-41°C outperforms palmitonitrile (31°C) for latent heat storage in PCMs above body temperature. - Neutral nitrile headgroup anchors to metal surfaces, reducing friction and wear without acid-induced corrosion, ideal for ashless lubricant additives.
Stearonitrile (octadecanenitrile) is a saturated C18 aliphatic nitrile characterized by a melting point of 38–41 °C and a boiling point of 274 °C at 13.3 kPa. As a long-chain fatty nitrile, it serves as a critical, stable intermediate in the synthesis of high-purity stearylamine and quaternary ammonium surfactants. Its saturated, non-polar hydrocarbon tail combined with the polar nitrile headgroup provides distinct thermal phase-change properties and boundary lubrication capabilities. For industrial buyers, stearonitrile offers a stable, solid-state precursor that avoids the oxidative instability of unsaturated analogs and the corrosive nature of free fatty acids, making it a preferred choice for advanced tribological additives, phase change materials (PCMs), and specialized chemical synthesis workflows .
Substituting stearonitrile with closely related fatty nitriles or acids introduces significant process and performance deviations that impact procurement viability. Utilizing the unsaturated analog, oleonitrile, drops the melting point to -1 °C, fundamentally altering solid-state formulation stability and requiring complex chemoselective catalysts during hydrogenation to prevent unwanted double-bond reduction. Conversely, substituting with shorter-chain palmitonitrile (C16) lowers the melting point to 31 °C, which shifts the latent heat absorption window outside the optimal range for many phase change material (PCM) applications. Furthermore, attempting to use the precursor stearic acid in tribological or polymer applications introduces acidic functional groups that can cause metal corrosion and unwanted cross-reactivity, whereas stearonitrile provides a chemically neutral, stable boundary layer [1].
Stearonitrile exhibits a melting point of 38–41 °C, making it a stable solid at room temperature, whereas its unsaturated C18 counterpart, oleonitrile, is a liquid with a melting point of -1 °C. The shorter-chain saturated analog, palmitonitrile (C16), melts at approximately 31 °C[1]. This 7–10 °C difference between stearonitrile and palmitonitrile is critical for phase change materials (PCMs) designed for thermal buffering above ambient temperatures.
| Evidence Dimension | Melting Point |
| Target Compound Data | 38–41 °C (Solid) |
| Comparator Or Baseline | Palmitonitrile: 31 °C; Oleonitrile: -1 °C |
| Quantified Difference | Stearonitrile melts 7–10 °C higher than palmitonitrile and >39 °C higher than oleonitrile. |
| Conditions | Standard atmospheric pressure thermal phase transition. |
Ensures solid-state stability at room temperature and provides a specific, higher-temperature latent heat absorption window for thermal management applications.
In the synthesis of primary amines, the hydrogenation of saturated stearonitrile over standard nickel or cobalt catalysts yields >97% selectivity to stearylamine without the risk of side reactions[1]. In contrast, hydrogenating oleonitrile (C18:1) requires highly specialized, expensive chemoselective catalysts to prevent the concurrent reduction or isomerization of the C=C double bond. If standard catalysts are used on oleonitrile, it results in a mixed yield of saturated and unsaturated amines, requiring costly downstream purification.
| Evidence Dimension | Primary Amine Synthesis Purity / Selectivity |
| Target Compound Data | >97% selectivity to stearylamine using standard Ni/Co catalysts. |
| Comparator Or Baseline | Oleonitrile: Requires specialized chemoselective catalysts to avoid double-bond reduction or yields mixed saturated/unsaturated products. |
| Quantified Difference | Stearonitrile eliminates the need for chemoselective catalysts while maintaining >97% target amine purity. |
| Conditions | Liquid-phase selective hydrogenation over standard Ni/Co catalysts. |
Procuring the saturated nitrile directly reduces catalyst costs and eliminates complex purification steps in commercial surfactant and amine manufacturing.
As an organic friction modifier, stearonitrile provides a robust boundary lubrication film under heavy loads. Compared to its acidic precursor, stearic acid, stearonitrile achieves comparable or superior reductions in the friction coefficient (typically maintaining values around 0.10 in formulated base oils) without introducing corrosive carboxylic acid groups [1]. The rigid, saturated C18 chain of stearonitrile ensures stable surface adsorption and higher load-carrying capacity compared to shorter-chain or unsaturated derivatives.
| Evidence Dimension | Friction Coefficient and Corrosivity |
| Target Compound Data | Low friction coefficient (~0.10) with neutral, non-corrosive adsorption. |
| Comparator Or Baseline | Stearic acid: Similar friction reduction but introduces acidic corrosion risks to metal surfaces. |
| Quantified Difference | Stearonitrile provides equivalent boundary lubrication while completely eliminating the acid value (corrosion potential) of the additive. |
| Conditions | Boundary lubrication regime in base oil formulations under heavy-loaded sliding. |
Allows formulators to achieve excellent friction reduction in lubricants and polymer processing without the risk of metal corrosion or acid-catalyzed degradation.
Because stearonitrile can be hydrogenated with >97% selectivity using standard Ni/Co catalysts without double-bond side reactions, it is the optimal procurement choice for manufacturing high-purity stearylamine. This downstream amine is critical for producing quaternary ammonium compounds, fabric softeners, and antimicrobial surfactants where unsaturated impurities would degrade product stability [1].
Leveraging its specific 38–41 °C melting point, stearonitrile is utilized in latent heat storage systems and shape-stabilized PCMs. It outperforms palmitonitrile by providing a higher thermal buffering threshold, making it ideal for electronics cooling, smart textiles, and building insulation materials that require phase transitions just above human body temperature [2].
In advanced lubricant formulations and polymer extrusion processes, stearonitrile acts as a highly effective, ashless friction modifier. Its neutral nitrile headgroup securely anchors to metal surfaces to form a boundary film, reducing wear and friction coefficients without the corrosive drawbacks associated with free stearic acid [3].
Irritant